Dibenzylphosphonoacetic acid
Description
Dibenzylphosphonoacetic acid (C₁₆H₁₅O₅P) is a phosphonoacetic acid derivative featuring two benzyl ester groups. It serves as a key intermediate in organic synthesis, particularly in the preparation of phosphonoacetamides and esters through carbodiimide-mediated coupling reactions . Its structure combines a phosphonate group (–PO(OR)₂) with an acetic acid backbone, enabling versatile reactivity. The benzyl groups act as protecting moieties, which are typically removed via catalytic hydrogenation to yield free phosphonic acids . Applications span medicinal chemistry (e.g., virulence factor inhibitors in Staphylococcus aureus) and biochemical tool development (e.g., mimics of diphosphoinositol polyphosphates) .
Properties
Molecular Formula |
C16H17O5P |
|---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
2-bis(phenylmethoxy)phosphorylacetic acid |
InChI |
InChI=1S/C16H17O5P/c17-16(18)13-22(19,20-11-14-7-3-1-4-8-14)21-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI Key |
KLEYNUDVTBYXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Dibenzylphosphonoacetic acid can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Dibenzyl phosphite and bromoacetic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The dibenzyl phosphite is added to a solution of bromoacetic acid in an appropriate solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for Dibenzylphosphonoacetic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-Dibenzylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonoacetic acid derivatives.
Scientific Research Applications
Alpha-Dibenzylphosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which Dibenzylphosphonoacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This can affect various biochemical pathways, including those related to energy metabolism and signal transduction.
Comparison with Similar Compounds
Structural Comparison with Analogous Phosphonates
Table 1: Structural and Functional Differences Among Phosphonoacetic Acid Derivatives
Key Observations :
- Benzyl vs. Ethyl Esters: this compound’s benzyl groups enhance organic solubility but necessitate hydrogenation for deprotection, unlike ethyl esters, which are cleaved under acidic conditions .
- Phosphonate vs. Sulfonate : Sulfoacetamide derivatives (e.g., Compound 11) exhibit distinct electronic properties, favoring ionic interactions in aqueous environments .
Table 3: Bioactivity of Phosphonoacetamide Derivatives
Insights :
- This compound-derived compounds (e.g., 14) demonstrate superior potency compared to sulfonate analogs (e.g., 11), likely due to enhanced target affinity from the phosphonate group .
- N-Hydroxy derivatives (e.g., 15) show reduced efficacy, suggesting steric or electronic interference with enzyme binding .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Differences :
- This compound’s benzyl groups confer lipophilicity, limiting aqueous solubility but facilitating membrane penetration in biological systems .
- Benzilic acid (a diphenylacetic acid derivative) lacks the phosphonate moiety, rendering it unsuitable for phosphorylation-dependent applications .
Q & A
What are the established methods for synthesizing dibenzylphosphonoacetic acid, and how are intermediates characterized?
This compound is typically synthesized via a two-step alkylation and hydrolysis sequence. For example, dibenzylphosphite reacts with methyl iodide to form dibenzyl methyl phosphonate, followed by hydrolysis under controlled conditions to yield the final product . Key characterization techniques include ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm structural integrity, with specific attention to coupling constants (e.g., ¹H NMR: δ 5.08 and 4.98 ppm for benzyl protons; ³¹P NMR: δ 31.7 ppm for the phosphonate group) . High-resolution mass spectrometry (HRMS) further validates molecular identity (e.g., m/z 277.099358 [M+H]+) .
How can researchers address discrepancies in reported spectral data for this compound intermediates?
Discrepancies in spectral data (e.g., unresolved vs. resolved ¹H NMR signals) may arise from solvent effects, impurities, or instrumentation variations. To resolve contradictions:
- Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation).
- Replicate conditions from literature (e.g., solvent, temperature) to ensure consistency.
- Compare coupling constants (e.g., ³JH-P = 8.3–11.8 Hz in ¹H NMR) with established benchmarks .
What experimental design considerations are critical when using this compound in coupling reactions?
When employing this compound as a phosphonate donor in amide/ester formation:
- Coupling reagent selection : Carbodiimides like EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) are preferred for activating the carboxylic acid group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require inert atmospheres to prevent side reactions .
- Post-reaction purification : Catalytic hydrogenation (e.g., Pd/C, H2) removes benzyl protecting groups efficiently .
How does this compound contribute to studies on enzyme inhibition or virulence factor biosynthesis?
This compound serves as a precursor for synthesizing phosphonoacetamide inhibitors targeting bacterial enzymes. For instance, coupling with amines (e.g., in Staphylococcus aureus studies) generates compounds that disrupt staphyloxanthin biosynthesis, a key virulence factor . Experimental validation includes:
- In vitro assays : Measuring IC50 values against purified enzymes.
- Structural analysis : Comparing inhibitor-enzyme binding via molecular docking or crystallography.
What methodological challenges arise in scaling up this compound synthesis for multi-gram applications?
Key challenges include:
- Purification bottlenecks : Flash chromatography may become impractical; alternatives like recrystallization (using EA/hexane mixtures) or fractional distillation should be explored .
- Byproduct management : Trace methyl iodide or unreacted phosphite intermediates require rigorous removal (e.g., aqueous washes, activated charcoal treatment) .
- Yield optimization : Monitoring reaction completion via TLC or <sup>31</sup>P NMR to minimize hydrolysis side reactions.
How can researchers reconcile conflicting bioactivity data for this compound derivatives in antimicrobial studies?
Contradictory bioactivity results may stem from:
- Strain-specific effects : Test compounds across diverse bacterial strains (e.g., Gram-positive vs. Gram-negative).
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) to ensure reproducibility.
- Solubility limitations : Use co-solvents (e.g., DMSO) at non-toxic concentrations to enhance compound bioavailability .
What advanced analytical techniques are recommended for confirming the purity of this compound derivatives?
Beyond NMR and HRMS:
- HPLC-PDA/MS : Detects trace impurities (<0.1%) and confirms molecular ions.
- Elemental analysis : Validates empirical formulas (e.g., C15H17O3P for dibenzyl methyl phosphonate) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content.
How should researchers document synthetic procedures to meet reproducibility standards in peer-reviewed journals?
Follow guidelines such as:
- Detailed experimental sections : Specify reaction conditions (e.g., stoichiometry, temperature, solvent purity).
- Supplementary data : Include chromatograms (Rf values), spectral copies, and purity metrics .
- Validation steps : Replicate key syntheses in triplicate and report average yields ± standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
